molecular formula C6H15NO B555014 (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride CAS No. 133736-94-4

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

Cat. No. B555014
M. Wt: 117.19 g/mol
InChI Key: VTQHAQXFSHDMHT-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride” is a compound that likely contains an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a pentane backbone. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecule likely has two chiral centers, indicated by the (2S,3S) notation. These chiral centers could potentially result in the molecule having stereoisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Crystallography and Molecular Structure

  • Crystal Structure Analysis : A study revealed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting its potential in crystallography and molecular design applications (Curland, Meirzadeh, & Diskin‐Posner, 2018).
  • Diastereoisomeric Molecular Compounds : Research on (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid and its diastereoisomers has provided insights into molecular packing and hydrogen bonding, which are crucial for understanding molecular interactions and designing new materials (Yajima et al., 2009).

Synthetic Chemistry and Biocatalysis

  • Chiral Amino Alcohols Synthesis : A multidisciplinary approach led to the rapid establishment of biocatalytic routes to chiral aminodiols, demonstrating the compound's role in facilitating efficient, green synthesis of biochemically significant molecules (Smith et al., 2010).
  • Isotope Labeling : Methods for preparing isotopologues of CX3CR1 antagonist highlight the compound's utility in drug development and molecular tracing in medical research (Malmquist & Ström, 2012).

Microbial Production and Metabolic Engineering

  • Pentanol Isomer Synthesis : The compound's derivatives, like 2-methyl-1-butanol and 3-methyl-1-butanol, have been explored for biofuel applications, showing the compound's potential in the development of renewable energy sources through metabolic engineering (Cann & Liao, 2009).

Analytical Chemistry and Drug Synthesis

  • Drug Intermediates Synthesis : Research on the synthesis of 2-alkoxypentan-3-amine hydrochloride as medical intermediates showcases the compound's importance in pharmaceutical manufacturing, offering pathways to novel therapeutic agents (Zhang Ping-rong, 2009).

properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHCGJWYOKYTE-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

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